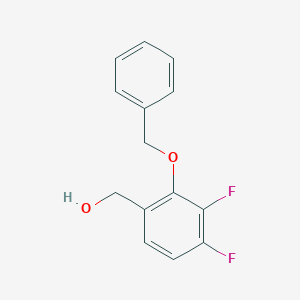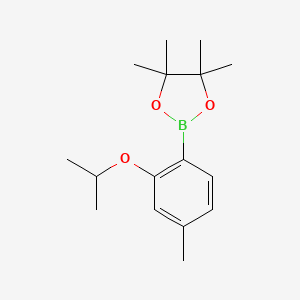
Fmoc-Ile-(Dmb)Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-Ile-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides but for peptide sequences containing Gly . It is extremely easy to use and is often used in Fmoc solid-phase peptide synthesis . The compound has a molar mass of 560.64 g/mol .
Synthesis Analysis
Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for the introduction of "Fmoc-Ile-(Dmb)Gly-OH" . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .Chemical Reactions Analysis
“Fmoc-Ile-(Dmb)Gly-OH” is used in Fmoc solid-phase peptide synthesis . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .Physical And Chemical Properties Analysis
“Fmoc-Ile-(Dmb)Gly-OH” is a white to slight yellow to beige powder . It has a molar mass of 560.64 g/mol . The compound is clearly soluble in 1 mmole in 2 ml DMF .Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-Ile-(Dmb)Gly-OH: is primarily used in Fmoc solid-phase peptide synthesis (SPPS) . This method involves the step-by-step addition of amino acid residues to a growing peptide chain, which is anchored to an insoluble resin. The Fmoc group protects the amino group during synthesis and is removed with a base, while the Dmb group protects the glycine residue and is removed during the final cleavage from the resin with trifluoroacetic acid (TFA) .
Overcoming Aggregation Issues
One of the challenges in peptide synthesis is the aggregation of peptides, which can hinder the efficiency of the synthesisFmoc-Ile-(Dmb)Gly-OH helps to prevent aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .
Production of Glycine-Containing Peptides
The compound is particularly useful for enhancing the synthetic efficiency of glycine-containing peptides. Glycine is a small amino acid that can cause issues in peptide synthesis due to its flexibility. The Dmb protection on the glycine residue provided by Fmoc-Ile-(Dmb)Gly-OH helps to mitigate these issues .
Research on Peptide-Based Drugs
Fmoc-Ile-(Dmb)Gly-OH: can be used in the research and development of peptide-based drugs. By facilitating the synthesis of complex peptides, researchers can explore a wider array of potential drug candidates with diverse biological activities .
Educational Purposes
In academic settings, Fmoc-Ile-(Dmb)Gly-OH can be used to teach students about peptide synthesis techniques. It provides a practical example of how protecting groups are used to control the chemical reactivity of amino acids during the synthesis process .
Safety and Hazards
Mécanisme D'action
Target of Action
Fmoc-Ile-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its primary targets are the peptide sequences that contain Glycine (Gly). The compound is used to enhance the synthetic efficiency of these glycine-containing peptides .
Mode of Action
Fmoc-Ile-(Dmb)Gly-OH interacts with its targets by preventing aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . This is achieved through the introduction of the Dmb group at appropriate positions .
Biochemical Pathways
The compound affects the biochemical pathway of solid-phase peptide synthesis (SPPS). It offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It can also prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Result of Action
The result of Fmoc-Ile-(Dmb)Gly-OH’s action is the successful synthesis of glycine-containing peptides with enhanced efficiency . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .
Action Environment
The action of Fmoc-Ile-(Dmb)Gly-OH can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at 2-8°C . Furthermore, the specific conditions of the peptide synthesis process, such as the pH and the presence of other reactants, can also influence the compound’s action and efficacy.
Propriétés
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-5-20(2)30(31(37)34(18-29(35)36)17-21-14-15-22(39-3)16-28(21)40-4)33-32(38)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,20,27,30H,5,17-19H2,1-4H3,(H,33,38)(H,35,36)/t20-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJEVPTHXTZNA-WRGVRERRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ile-(Dmb)Gly-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)
